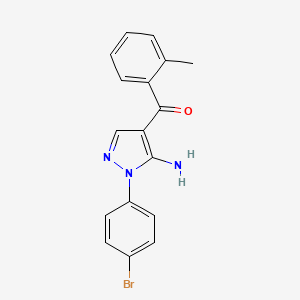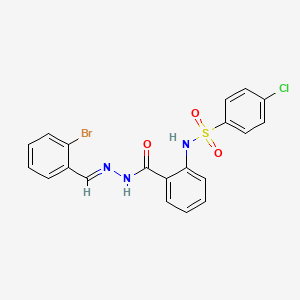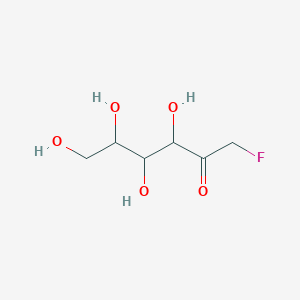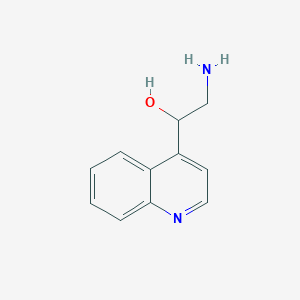
Dimethyl 1,3,5,7-cyclooctatetraene-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 1,3,5,7-cyclooctatetraene-1,2-dicarboxylate is an organic compound with the molecular formula C12H12O4. It is a derivative of cyclooctatetraene, a polyunsaturated hydrocarbon. This compound is known for its unique structure, which includes a cyclooctatetraene ring with two ester groups at the 1 and 2 positions. It is used in various chemical research applications due to its interesting chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 1,3,5,7-cyclooctatetraene-1,2-dicarboxylate typically involves the esterification of 1,3,5,7-cyclooctatetraene-1,2-dicarboxylic acid. This reaction is carried out using methanol in the presence of an acid catalyst such as sulfuric acid. The reaction conditions usually involve refluxing the mixture to ensure complete esterification .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification processes. These processes would use similar reagents and conditions as the laboratory synthesis but on a larger scale, with considerations for efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: Dimethyl 1,3,5,7-cyclooctatetraene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the ester groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: 1,3,5,7-cyclooctatetraene-1,2-dicarboxylic acid.
Reduction: 1,3,5,7-cyclooctatetraene-1,2-dimethanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Dimethyl 1,3,5,7-cyclooctatetraene-1,2-dicarboxylate is used in several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and in studies of cyclooctatetraene derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential medicinal properties, although specific applications are not well-established.
Industry: It is used in the development of new materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of Dimethyl 1,3,5,7-cyclooctatetraene-1,2-dicarboxylate involves its reactivity due to the presence of the cyclooctatetraene ring and ester groups. The compound can interact with various molecular targets through its reactive sites, leading to different chemical transformations. Specific pathways and molecular targets depend on the type of reaction and the conditions used.
Comparison with Similar Compounds
Cyclooctatetraene: A parent compound with a similar ring structure but without ester groups.
1,3,5,7-Cyclooctatetraene-1,2-dicarboxylic acid: The acid form of the compound.
Dimethyl 1,3,5,7-cyclooctatetraene-1,2-dicarboxylate: The ester form with similar reactivity but different physical properties.
Uniqueness: this compound is unique due to the presence of both the cyclooctatetraene ring and ester groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
15956-91-9 |
|---|---|
Molecular Formula |
C12H12O4 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
dimethyl (1Z,3Z,5Z,7Z)-cycloocta-1,3,5,7-tetraene-1,2-dicarboxylate |
InChI |
InChI=1S/C12H12O4/c1-15-11(13)9-7-5-3-4-6-8-10(9)12(14)16-2/h3-8H,1-2H3/b4-3-,5-3?,6-4?,7-5-,8-6-,9-7?,10-8?,10-9- |
InChI Key |
OLLLUZVYFNNOAS-UUDBPNICSA-N |
Isomeric SMILES |
COC(=O)/C/1=C(/C=C\C=C/C=C1)\C(=O)OC |
Canonical SMILES |
COC(=O)C1=C(C=CC=CC=C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-3-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12049345.png)


![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12049365.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,5-dimethoxyphenyl)ethanone](/img/structure/B12049373.png)
![[4-[(E)-[[2-(3-chloro-2-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate](/img/structure/B12049387.png)
![2-(4-Chlorophenyl)-5-methyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12049393.png)
![8-[(2-hydroxypropyl)sulfanyl]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12049399.png)
![7-(2-hydroxyethyl)-8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12049404.png)



![4-{[(E)-3-Cyclohexen-1-ylmethylidene]amino}-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B12049449.png)

